4-Bromo-2-methoxy-5-nitroaniline
Overview
Description
“4-Bromo-2-methoxy-5-nitroaniline” is a compound that contains a bromine atom, a methoxy group, and a nitro group attached to an aniline . The presence of these functional groups suggests that this compound could have interesting chemical properties and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-methoxy-5-nitroaniline” would be determined by the positions of the bromine, methoxy, and nitro groups on the aniline ring . These groups could potentially influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
“4-Bromo-2-methoxy-5-nitroaniline” could potentially participate in various chemical reactions due to the presence of the bromine, methoxy, and nitro groups . For example, the bromine atom could be replaced by other groups in a substitution reaction . The nitro group could also be reduced to an amine, potentially allowing for further reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-2-methoxy-5-nitroaniline” would be influenced by the presence of the bromine, methoxy, and nitro groups . For example, the compound could have a relatively high molecular weight due to the presence of these groups . The compound could also have unique solubility properties, potentially being soluble in some organic solvents .Scientific Research Applications
Summary of the Application
4-Methoxy-2-nitroaniline is used in the growth and characterization of organic single crystals for optical applications . These materials have potential applications in holographic imaging, integrated optics, frequency conversion, frequency mixing, optical data storage, optical communication, and photonic-integrated circuitry .
Methods of Application or Experimental Procedures
The organic aromatic 4-methoxy-2-nitroaniline single crystal was grown by the slow evaporation method . The various functional groups present in the grown crystal were identified using Fourier transform infrared (FTIR) and FT-Raman spectral analyses . The optical properties of the grown single crystal were analyzed by UV–Vis-NIR studies .
Results or Outcomes
The photoluminescence analysis reveals that the high-intensity emission peak was observed around 599 nm . The thermal (TG/DTA) analyses were used to investigate the melting and decomposition points of the grown 4-methoxy-2-nitroaniline single crystal .
2. Dyeing Processes in the Textile Industry
Summary of the Application
2-Methoxy-4-nitroaniline is used in dyeing processes in the textile industry, as a chromogenic agent in printing processes, and as an intermediate in the synthesis of azo dyes and Pigment Yellow 74 .
3. Synthesis of Mereletinib
Summary of the Application
4-Fluoro-2-Methoxy-5-nitroaniline plays a crucial role in the synthesis of Mereletinib, a potent inhibitor of mutant BRAFV600E kinase that is being developed for the treatment of various cancers .
Methods of Application or Experimental Procedures
In the process of preparing Mereletinib, 4-Fluoro-2-Methoxy-5-nitroaniline serves as a key intermediate compound .
4. Organic and Biochemical Synthesis
Summary of the Application
4-fluoro-2-Methoxy-5-nitroaniline can be used as an intermediate in organic synthesis and biochemical synthesis .
5. Synthesis of Dyes and Pigments
Summary of the Application
4-Methoxy-2-nitroaniline is used in the synthesis of dyes and pigments . It has also been shown to act as a molluscicidal agent and has been used in hemolytic anemia studies .
6. Textile Industry
Summary of the Application
2-Methoxy-4-nitroaniline is used in dyeing processes in the textile industry (e.g., dyeing cotton), as a chromogenic agent in printing processes, and as an intermediate in the synthesis of azo dyes and Pigment Yellow 74 .
Safety And Hazards
properties
IUPAC Name |
4-bromo-2-methoxy-5-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c1-13-7-2-4(8)6(10(11)12)3-5(7)9/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AASIUWXCQAIDKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methoxy-5-nitroaniline |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.